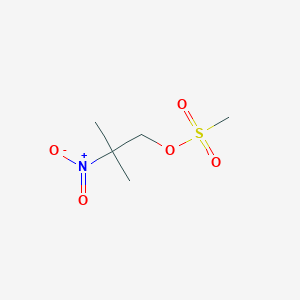
2,2'-Dihydroxy-1,1'-azonaphthalene-3,3',6,6'-tetrasulfonic acid
概要
説明
2,2’-Dihydroxy-1,1’-azonaphthalene-3,3’,6,6’-tetrasulfonic acid is an azo dye compound with the molecular formula C20H14N2O14S4 and a molecular weight of 634.59 g/mol . This compound is known for its vibrant color properties and is primarily used in the preparation of ultrathin films and nanofibrous composite materials .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dihydroxy-1,1’-azonaphthalene-3,3’,6,6’-tetrasulfonic acid typically involves the diazotization of 2,2’-dihydroxy-1,1’-azonaphthalene followed by sulfonation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the use of strong acids like sulfuric acid for sulfonation and nitrous acid for diazotization .
化学反応の分析
Types of Reactions
2,2’-Dihydroxy-1,1’-azonaphthalene-3,3’,6,6’-tetrasulfonic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: The hydroxyl and sulfonic acid groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted naphthalene derivatives.
科学的研究の応用
2,2’-Dihydroxy-1,1’-azonaphthalene-3,3’,6,6’-tetrasulfonic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,2’-Dihydroxy-1,1’-azonaphthalene-3,3’,6,6’-tetrasulfonic acid primarily involves its ability to form stable azo linkages and interact with various substrates through its hydroxyl and sulfonic acid groups. These interactions can lead to the formation of stable complexes and the alteration of the physical properties of the substrates .
類似化合物との比較
Similar Compounds
2,2’-Dihydroxy-1,1’-azonaphthalene-3’,4,6’-trisulfonic acid: Another azo dye with similar properties but fewer sulfonic acid groups.
Hydroxynaphthol blue: A related compound used as a metal indicator.
Uniqueness
2,2’-Dihydroxy-1,1’-azonaphthalene-3,3’,6,6’-tetrasulfonic acid is unique due to its high number of sulfonic acid groups, which enhance its solubility in water and its ability to form stable complexes with various substrates. This makes it particularly useful in applications requiring high solubility and stability .
特性
IUPAC Name |
3-hydroxy-4-[(2-hydroxy-3,6-disulfonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O14S4/c23-19-15(39(31,32)33)7-9-5-11(37(25,26)27)1-3-13(9)17(19)21-22-18-14-4-2-12(38(28,29)30)6-10(14)8-16(20(18)24)40(34,35)36/h1-8,23-24H,(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHACZGMWBSRPKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)O)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O14S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76877-41-3 | |
| Record name | 2-2-Dihydroxy-1-1-azo-naphthalene-3-3-6-6-tetrasulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















